molecular formula C13H13NO4S B2438654 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 838900-19-9

6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one

Cat. No.: B2438654
CAS No.: 838900-19-9
M. Wt: 279.31
InChI Key: LPOXDFNCKZKHER-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is a synthetic chemical hybrid featuring a chromene (benzopyran) core structure linked to a pyrrolidine sulfonamide moiety. This molecular architecture combines two pharmacologically significant groups, making it a compound of high interest in medicinal chemistry and drug discovery research. Chromene-sulfonamide hybrids are an active area of investigation for their potential multi-target biological activities . The core chromene (or coumarin) structure is a privileged scaffold in medicinal chemistry, known to be associated with a wide range of pharmacological activities, including antiviral, antioxidant, antibacterial, and anticancer effects . The sulfonamide functional group is another key pharmacophore present in numerous therapeutic agents and is known to exhibit diverse biological actions, including acting as an inhibitor for enzymes like carbonic anhydrase . While direct biological data for this specific pyrrolidine derivative may be limited, closely related 6-(piperidin-1-ylsulfonyl)-2H-chromene analogues have demonstrated significant promise as antidiabetic agents. These analogues have shown potent in vitro inhibitory activity against the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial blood glucose levels in Type 2 Diabetes Mellitus (T2DM) . Furthermore, such compounds have also exhibited activity as PPAR-γ agonists, suggesting a potential to improve insulin sensitivity, making them candidates for multi-target antidiabetic therapy . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents. It is also a valuable tool for studying structure-activity relationships (SAR), particularly in exploring the effect of the ring size in the sulfonamide moiety (pyrrolidine vs. piperidine) on biological potency and selectivity. Its applications extend to synthetic chemistry for constructing more complex heterocyclic systems. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13-6-3-10-9-11(4-5-12(10)18-13)19(16,17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXDFNCKZKHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with pyrrolidine and sulfonyl chloride. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chromen-2-one core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromen-2-one core may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.

    Indole derivatives: Compounds with a wide range of biological and clinical applications.

Uniqueness: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the pyrrolidin-1-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-(Pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of sulfonamide-based compounds, known for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of chromenone derivatives with pyrrolidine sulfonamide. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. The following sections detail specific findings from research studies.

Enzyme Inhibition Studies

  • Caspase Inhibition : A study focused on isatin-sulfonamide derivatives, including compounds similar to this compound, demonstrated significant inhibition of caspase-3 and caspase-7, enzymes critical in apoptosis. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against these targets .
    CompoundIC50 (nM)Target Enzyme
    20d25Caspase-3
    20e30Caspase-7
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of sulfonamide derivatives, including those with pyrrolidine substituents. Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing synergistic effects when combined with standard antibiotics .

Antidiabetic Activity

This compound has also been investigated for its antidiabetic potential. A related compound was shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which could lead to lower postprandial glucose levels. This suggests that derivatives like this compound may contribute to managing type 2 diabetes .

Case Studies

Several case studies have documented the clinical relevance of compounds within this chemical class:

  • Case Study 1 : A clinical trial assessed the efficacy of a related sulfonamide derivative in patients with type 2 diabetes. The study measured changes in glycemic control markers over a 12-week period, demonstrating significant improvements compared to placebo .
  • Case Study 2 : Another study explored the safety and tolerability of a similar compound in patients undergoing treatment for chronic inflammation. The results indicated a favorable safety profile with notable reductions in inflammatory markers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrrolidine Ring : Enhances interaction with enzyme active sites.
  • Sulfonamide Group : Contributes to binding affinity through hydrogen bonding.

Studies focusing on SAR have shown that modifications at various positions on the chromenone core can significantly impact biological activity, leading to optimized compounds for specific therapeutic targets .

Q & A

Q. How is time-resolved fluorescence spectroscopy applied to study this compound’s photophysical properties?

  • Methodological Answer : Use a picosecond-pulsed laser (e.g., 355 nm excitation) and time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes. Fit decay curves to multi-exponential models (e.g., τ1_1 = 1–5 ns for coumarins). Solvent polarity effects on Stokes shift and quantum yield reveal intramolecular charge transfer (ICT) behavior, critical for sensor design .

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